5-Ethylsulfonyl-2-morpholin-4-yl-aniline CAS number search
The following technical guide provides an in-depth analysis of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline , a specialized intermediate used in the synthesis of pharmaceutical compounds, particularly kinase inhibitors targe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline , a specialized intermediate used in the synthesis of pharmaceutical compounds, particularly kinase inhibitors targeting the PI3K/mTOR and ALK pathways.[1]
Executive Summary
5-Ethylsulfonyl-2-morpholin-4-yl-aniline is a disubstituted aniline derivative characterized by a morpholine ring at the ortho position and an ethylsulfonyl group at the meta position relative to the amine.[1] This specific substitution pattern renders it a highly valuable "privileged scaffold" in medicinal chemistry. The morpholine moiety often serves as a solubility-enhancing group and a hydrogen-bond acceptor in the solvent-exposed regions of a protein binding pocket, while the sulfonyl group provides metabolic stability and additional polar interactions.[1]
The synthesis of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline typically follows a robust two-step protocol starting from a halogenated nitrobenzene precursor.[1] This pathway relies on Nucleophilic Aromatic Substitution (
Solvent: DMF or DMSO (Polar aprotic solvents facilitate
).
Conditions: Heat to 80–100 °C for 4–6 hours.
Mechanism: The strong electron-withdrawing effect of the ortho-nitro and para-ethylsulfonyl groups activates the benzene ring, making the C-F bond susceptible to nucleophilic attack by morpholine.[1]
Workup: Pour reaction mixture into ice water. The intermediate (nitro compound) typically precipitates as a yellow solid. Filter, wash with water, and dry.[1]
Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C, 10 wt% loading).[1]
Solvent: Methanol or Ethanol.
Conditions: Hydrogen atmosphere (
balloon or 1–3 bar pressure) at Room Temperature (RT) for 2–12 hours.
Alternative: Iron powder (
) with Ammonium Chloride () in Ethanol/Water if hydrogenation equipment is unavailable.[1]
Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Heptane if necessary.
Pharmaceutical Utility & Applications
This compound serves as a critical Pharmacophore Building Block in drug discovery, specifically for:
Kinase Inhibitors (PI3K / mTOR / ALK)
The 2-morpholinoaniline motif is a recurring structural element in kinase inhibitors.[1]
Hinge Binding: The aniline
and the morpholine oxygen often interact with the hinge region of the kinase ATP-binding pocket.[1]
Solubility: The morpholine ring improves the aqueous solubility of otherwise lipophilic kinase inhibitors.
Selectivity: The ethylsulfonyl tail extends into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), tuning selectivity against specific kinase isoforms.[1]
Structural Analogs
This intermediate is structurally homologous to fragments found in:
Vandetanib (Caprelsa): Contains a related bromo-substituted aniline.[1]
Gilteritinib (Xospata): Utilizes a complex aniline/pyrazine scaffold where morpholine-like solubilizing groups are critical.[1]
PI3K Inhibitors: Many experimental PI3K inhibitors (e.g., analogues of GDC-0941) use a morpholino-aniline core to secure binding affinity.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Pharmacophore analysis showing the functional role of each substituent.[1]
Quality Control & Analytical Characterization
To ensure the integrity of the intermediate for downstream synthesis, the following specifications should be met:
Wear nitrile gloves, safety goggles, and a lab coat.[1]
Handle in a fume hood to avoid inhalation of dust.
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time.[1]
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: 5-(Ethylsulfonyl)-2-morpholinoaniline.[1] Retrieved from [Link]
Application Note: Optimized Protocols for Nucleophilic Aromatic Substitution (SNAr) with Morpholine
Executive Summary The morpholine moiety is a pharmacophore of high significance, present in blockbuster drugs such as Linezolid (antibiotic) and Gefitinib (EGFR inhibitor). Its introduction into aromatic systems is most...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The morpholine moiety is a pharmacophore of high significance, present in blockbuster drugs such as Linezolid (antibiotic) and Gefitinib (EGFR inhibitor). Its introduction into aromatic systems is most commonly achieved via Nucleophilic Aromatic Substitution (SNAr).[1]
Unlike metal-catalyzed Buchwald-Hartwig couplings, SNAr offers a transition-metal-free pathway, reducing cost and heavy metal impurity risks. However, success relies heavily on understanding the "Element Effect" (where F > Cl >> I) and managing the Meisenheimer complex stability. This guide provides two validated protocols: a standard thermal method for activated substrates and a "Green" aqueous surfactant method.
Mechanistic Insight & Causality
The "Element Effect" Paradox
In aliphatic SN2 reactions, iodide is the best leaving group due to weak C-I bond strength. In SNAr, this trend is inverted (F >> Cl ≈ Br > I ).[1]
Causality: The rate-determining step (RDS) in SNAr is usually the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking of the leaving group.
Why Fluorine dominates: The high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than other halogens, lowering the activation energy of the RDS.
Reaction Pathway Visualization
The following diagram illustrates the addition-elimination pathway. Note the critical intermediate state where the aromaticity is temporarily disrupted.
Figure 1: Stepwise SNAr mechanism illustrating the critical Meisenheimer intermediate stabilized by electron-withdrawing groups.
Critical Parameters & Optimization
The choice of solvent and base is non-trivial. Polar aprotic solvents are standard, but recent data suggests water/surfactant systems can accelerate rates via "on-water" hydrophobic effects.
Table 1: Solvent & Base Selection Matrix
Parameter
Standard Recommendation
"Green" Alternative
Mechanistic Rationale
Solvent
Acetonitrile (MeCN) or DMF
Water (with TPGS-750-M)
DMF/MeCN solvate cations well, leaving the morpholine anion "naked" and reactive. Water promotes hydrophobic aggregation of reactants.
Base
K₂CO₃ or DIPEA
Et₃N or Excess Morpholine
Inorganic bases (K₂CO₃) are easily removed in aqueous workup. Morpholine itself can act as a base (requires >2 equiv).
Substrate
4-Fluoronitrobenzene
4-Chloronitrobenzene
Fluorine accelerates the RDS. Nitro groups are essential for activating the ring (ortho/para).
Temp
60–80 °C
25–40 °C
Heat is required to overcome the loss of aromaticity energy barrier in the first step.
Experimental Protocols
Protocol A: Standard Thermal Synthesis (High Reliability)
Best for: Synthesis of intermediates like 3-fluoro-4-morpholinylnitrobenzene (Linezolid precursor).
Solvent: Acetonitrile (MeCN) [0.5 M concentration]
Procedure:
Setup: Charge a round-bottom flask with 3,4-difluoronitrobenzene and MeCN. Stir to dissolve.
Addition: Add K₂CO₃ followed by the slow addition of morpholine via syringe. Note: Exotherm is possible.
Reaction: Heat the mixture to reflux (approx. 80-82 °C) for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.8) should disappear, and a yellow/orange product spot (Rf ~0.4) should appear.
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
Purification: Recrystallize from Ethanol/Water (9:1) or perform a flash column if impurities persist.
Protocol B: Green Aqueous Synthesis (Surfactant-Mediated)
Best for: Environmental compliance and substrates sensitive to high heat.
Reagents:
Substrate: 4-Fluoronitrobenzene (1.0 equiv)
Nucleophile: Morpholine (1.1 equiv)
Surfactant: 2 wt% TPGS-750-M in Water (or HPMC)
Procedure:
Mixing: Dissolve the surfactant in degassed water.
Reaction: Add substrate and morpholine. Stir vigorously at RT or mild heat (45 °C). The reaction proceeds in the hydrophobic micellar cores.
Isolation: Extract with a minimal amount of Ethyl Acetate (EtOAc). The product partitions into the organic phase; the surfactant remains in the water (recyclable).
Workflow Visualization (Standard Protocol)
Figure 2: Operational workflow for the standard thermal SNAr protocol.
Analytical Validation (Self-Validating System)
To ensure the protocol worked without relying solely on yield, look for these specific markers:
Color Shift: Nitro-aromatics are often pale yellow. Upon substitution with morpholine (an auxochrome), the conjugation extends, typically shifting the color to a deeper yellow or orange .
1H NMR Signature:
Morpholine Ring: Look for two distinct triplets (or broad multiplets) integrating to 4H each.
O-CH₂ protons: ~3.6–3.8 ppm.
N-CH₂ protons: ~2.8–3.2 ppm.
Aromatic Region: Loss of the specific splitting pattern of the starting halide (e.g., loss of F-H coupling if Fluorine was the LG).
LCMS: A mass shift corresponding to +86.1 amu (Morpholine MW) minus Atomic Mass of LG (e.g., -19 for F, -35.5 for Cl).
Troubleshooting
Issue
Probable Cause
Corrective Action
No Reaction
Substrate not activated enough.
Switch leaving group to Fluorine or add stronger EWGs (e.g., NO₂). Switch solvent to DMSO (higher T).
Hydrolysis (Phenol formation)
Wet solvent or wet base.
Use anhydrous K₂CO₃ and dry MeCN. Water acts as a competing nucleophile.
Polymerization/Tars
Temperature too high.
Reduce temp to 60 °C. Ensure inert atmosphere (N₂) to prevent oxidation of morpholine.
References
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.[1][3][4]
[Link]
Royal Society of Chemistry (Green Chem). (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[5]
[Link]
National Institutes of Health (PMC). (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated SNAr Reactions.
[Link]
Troubleshooting low conversion in morpholine substitution reactions
Current Status: Operational Ticket Focus: Troubleshooting Low Conversion & Yield Assigned Specialist: Senior Application Scientist Introduction: The Morpholine Paradox Welcome to the technical support center. You are lik...
Welcome to the technical support center. You are likely here because a "simple" morpholine substitution—a reaction that looks trivial on paper—has stalled at 40% conversion or turned into an intractable black tar.
Morpholine is a deceptive nucleophile. With a
of ~8.36, it is significantly less basic and nucleophilic than piperidine ( ~11.2) due to the inductive electron-withdrawing effect of the ether oxygen. This reduction in nucleophilicity means that protocols working for other secondary amines often fail for morpholine without precise adjustment of solvent polarity , leaving group ability , or catalyst ligand architecture .
Use this guide to diagnose your specific failure mode.
Visual Diagnostic: The Troubleshooting Loop
Before adjusting parameters, locate your failure point in the reaction logic.
Caption: Figure 1. Decision matrix for diagnosing morpholine reaction failures based on substrate and observation.
Module 1: General Experimental Hygiene
Q: I added the correct stoichiometry, but the reaction hasn't started. What is the most common oversight?
A: The "Hidden" Stoichiometry Trap (HCl Salts).
Morpholine is frequently sold and stored as Morpholine·HCl to prevent oxidation and improve shelf life.
The Issue: If you use the hydrochloride salt with only 1 equivalent of base, the base is consumed entirely to neutralize the HCl, leaving no base to scavenge the proton from the substitution reaction. The reaction stalls immediately.
The Fix:
Check the bottle: Ensure you are not using the salt.
Adjust Base: If using the salt, you need
equivalents of base (where is the stoichiometry required for the reaction).
Free-basing Protocol: Dissolve the salt in water, basify with NaOH to pH >10, extract with DCM, dry over
Q: I am reacting Morpholine with a chloro-pyridine/benzene. Conversion is stuck at 50% despite heating. Why?
A: You are fighting the Rate-Determining Step (RDS).
In
reactions with morpholine, the RDS is usually the nucleophilic attack on the ring to form the Meisenheimer complex, not the departure of the leaving group.
The Mechanism: Because morpholine is a moderate nucleophile, it struggles to disrupt the aromaticity of the ring.
The Halide Effect: Unlike
(where I > Br > Cl), reactivity follows F >> Cl ≈ Br > I .[1] Fluorine is highly electronegative, pulling density from the ring and accelerating the initial attack.[2]
The Fix:
Switch Leaving Groups: If possible, synthesize or purchase the Fluoro- analog instead of the Chloro- analog. This can increase reaction rates by orders of magnitude [1].
Solvent Switch: If you are using Toluene, DCM, or THF, switch to DMSO, DMF, or NMP . These dipolar aprotic solvents stabilize the polar Meisenheimer intermediate, lowering the activation energy.
Q: My product is forming, but I see a dimer impurity. What is happening?
A: Double Substitution on Poly-halogenated Rings.
Morpholine is small enough to attack twice if the ring is highly activated (e.g., 2,4-dichloro-nitrobenzene).
The Fix:
Control Stoichiometry: Use a slight deficit of morpholine (0.95 eq) and dropwise addition at low temperature (
).
Reverse Addition: Add the amine to the electrophile, keeping the electrophile in excess during the addition.
Q: The reaction turned black immediately and yielded no product. Is my catalyst dead?
A: Yes, likely due to "Pd-Black" precipitation.
Morpholine is a secondary amine that can coordinate to Palladium, displacing weak ligands and destabilizing the active
species, causing it to aggregate into inactive metal particles (Pd-Black).
The Fix:
Ligand Choice: You must use sterically bulky, electron-rich ligands.[3] XPhos , RuPhos , or BrettPhos are the gold standards here. They create a "protective shell" around the Pd center, preventing morpholine from shutting down the cycle [2].
Pre-catalysts: Stop using
+ Ligand. Use oxidative addition pre-catalysts (e.g., XPhos Pd G3 or RuPhos Pd G3 ). These ensure a 1:1 Ligand:Pd ratio and rapid initiation.
Q: I am using NaOtBu as a base, but my substrate is decomposing. What are the alternatives?
A: Base Sensitivity.
While Sodium tert-butoxide (
) is standard for Buchwald reactions, it is a strong nucleophile and base that can hydrolyze esters or eliminate sensitive groups.
The Fix: Switch to weak inorganic bases.
System:
or in 1,4-Dioxane or Toluene.
Note: These bases are insoluble. You must use vigorous stirring (1000+ RPM) and potentially add a phase transfer catalyst (though modern ligands usually handle this).
Experimental Protocols
Protocol A: Optimized S_NAr for Deactivated Rings
Use when the ring has weak electron-withdrawing groups (e.g., pyridine, simple ketone).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline
Executive Summary & Compound Profile
Compound: 5-Ethylsulfonyl-2-morpholin-4-yl-aniline
Primary Application: Key intermediate in the synthesis of FLT3/AXL kinase inhibitors (e.g., Gilteritinib analogs).[1][2][3]
Chemical Context: This molecule features an electron-rich morpholine ring ortho to a primary aniline amine, balanced by an electron-withdrawing ethylsulfonyl group at the 5-position.[1][2][3]
The Stability Paradox: While the sulfonyl group provides some metabolic stability, the ortho-morpholino-aniline motif creates a "push-pull" electronic system.[1][2][3] The morpholine ring donates electron density into the benzene ring, significantly increasing the susceptibility of the primary amine to oxidative degradation and photo-oxidation , particularly in solution.[3]
Result: At pH 7.4 (PBS), the morpholine is partially protonated, but the overall lipophilicity often drives precipitation at concentrations >50 µM.[3]
Solubility Optimization Protocol
Solvent System
Solubility Limit (Est.)
Stability Risk
Recommendation
100% DMSO
> 50 mM
Low (if stored -20°C)
Preferred Stock
100% Ethanol
~ 5-10 mM
Moderate (Evaporation)
Secondary choice
PBS (pH 7.4)
< 50 µM
High (Precipitation)
Avoid for stock
0.1 M HCl
> 10 mM
Moderate (Hydrolysis risk)
Good for short-term
Step-by-Step Dilution Workflow (The "Sandwich" Method)
To avoid "crashing out" when dosing cells:
Prepare Stock: 10 mM in anhydrous DMSO.
Intermediate Dilution: Dilute stock 1:10 into pure ethanol or PEG-400 (not water yet).
Final Dosing: Add the intermediate mix dropwise to the vortexing media.
Why? This prevents the formation of localized high-concentration "hotspots" where the compound instantly precipitates upon hitting the water.[2][3]
Figure 2: The "Step-Down" dilution method to maximize aqueous solubility.
Frequently Asked Questions (FAQ)
Q1: Can I store the DMSO stock at room temperature?A:No. While DMSO freezes at 18.5°C, storing liquid DMSO stocks at RT accelerates oxidation.[3] Store at -20°C or -80°C . If the DMSO freezes, the compound is trapped in a solid matrix, significantly slowing degradation.
Q2: My LC-MS shows a peak at M+16. What is it?A: This is likely the N-oxide (oxidation of the morpholine nitrogen) or a hydroxylated aniline impurity.[2][3] This is a common artifact of aging solutions exposed to air.[2][3]
Q3: Is the compound stable in cell culture media (DMEM/RPMI)?A: It is stable for the duration of typical assays (24-48 hours), provided it is fully dissolved. However, the half-life decreases in the presence of serum (FBS) due to protein binding and potential enzymatic metabolism.[3] Always prepare fresh dilutions immediately before dosing.[2][3]
Q4: Why does the protocol recommend avoiding acetone?A: Primary anilines can react with ketones (like acetone) to form imines (Schiff bases) .[2][3] Never use acetone or methyl ethyl ketone (MEK) as a solvent for this compound.[2][3]
References & Authoritative Sources
Mori, M., et al. (2017).[3] Gilteritinib, a FLT3/AXL Kinase Inhibitor, for the Treatment of Relapsed or Refractory Acute Myeloid Leukemia.[3]Drugs of Today , 53(10), 521.[3]
Context: Establishes the structural class and clinical relevance of the morpholino-aniline scaffold.
Patai, S. (1968).[3] The Chemistry of the Amino Group.[4]Interscience Publishers. [2][3]
Context: Foundational text on the oxidative instability of electron-rich anilines.[1][2][3]
Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3]Academic Press. [2][3]
Context: Source for solubility protocols (DMSO "step-down" method) and pKa-based solubility predictions.
Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3]Journal of Medicinal Chemistry , 53(7), 2719–2740.[3]
Context: Discusses aggregation and precipitation issues with hydrophobic kinase inhibitors in aqueous assays.
Optimization of reaction temperature for morpholine coupling
Current Status: Online Operator: Senior Application Scientist Ticket ID: MORPH-OPT-T-2024 Core Directive: The Thermodynamics of Morpholine Coupling Welcome to the technical support hub. You are likely here because your m...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: MORPH-OPT-T-2024
Core Directive: The Thermodynamics of Morpholine Coupling
Welcome to the technical support hub. You are likely here because your morpholine coupling is either stalling (kinetic failure) or generating a "black tar" impurity profile (thermodynamic degradation).
Morpholine is a secondary amine with moderate nucleophilicity (
). Its coupling efficiency is governed by a delicate balance between activation energy () and catalyst/substrate stability .
The Temperature Paradox
In Morpholine coupling, temperature (
) acts as a double-edged sword across three primary mechanisms:
Pd-Catalyzed (Buchwald-Hartwig):
Low
(<60°C): Rate-limiting step is often Transmetallation or Reductive Elimination . If is too low, the Pd(II)-amido complex rests, risking -hydride elimination (if alkyl groups are present) or simply stalling.
High
(>110°C): Promotes Pd-black precipitation (catalyst death) and ligand dissociation.
S
Ar (Nucleophilic Aromatic Substitution):
Requires overcoming the high energy barrier of the Meisenheimer complex formation.
must often exceed 80°C (in DMF/DMSO) to drive the reaction, but excessive heat leads to solvent decomposition (e.g., Dimethylamine formation from DMF) which competes with morpholine.
Inerting: Charge a reaction vial with the aryl chloride, Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times. Crucial: Oxygen at high T kills the catalyst instantly.
Addition: Add Dioxane (sparged with Argon) and Morpholine via syringe.
Ramp Up: Place in a pre-heated block at 100°C .
Tech Note: Do not start at RT and ramp up slowly; this promotes catalyst aggregation. "Shock" heating often improves activation.
Monitoring: Check LCMS at 1 hour.
If <10% conversion: Increase T to 110°C.
If Pd black forms: Stop. Repeat with higher ligand loading (L:Pd ratio 2:1
3:1).
Workup: Cool to RT, filter through Celite, concentrate.
Protocol B: S
Ar Coupling (The "Heat & Wait" Method)
For coupling morpholine to chloropyrimidines or nitropyridines.
Rationale: Temperature drives the kinetics. No catalyst to deactivate, but solvent choice is critical.
Step-by-Step:
Dissolve substrate (1.0 equiv) in DMSO (avoid DMF if T > 100°C to prevent dimethylamine impurities).
Add DIPEA (2.0 equiv) as an acid scavenger.
Add Morpholine (1.5 equiv).
Heat to 120°C .
Validation: If reaction stalls at 50% conversion, do not increase T further . The byproduct (HCl salt) might be inhibiting the nucleophile. Add more base or switch to a sealed tube to prevent morpholine evaporation (b.p. 129°C).
Mechanistic Insight: The Pd-Cycle
Understanding the cycle allows you to pinpoint where temperature exerts its influence.
Visualization: The Temperature-Dependent Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination. High temperature promotes Oxidative Addition (step 1) and Reductive Elimination (step 3) but increases the risk of off-cycle decomposition.
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately at 100°C. What happened?A: "Pd-Black" formation indicates ligand dissociation. Your temperature is too high for the ligand's binding affinity, or your solvent contains dissolved oxygen.
Fix: Lower T to 80°C and switch to a more robust precatalyst like Pd-PEPPSI-IPr or XPhos Pd G4 , which are designed for higher thermal stability [1].
Q: Can I use DMF for S
Ar reactions at 140°C?A:No. At temperatures >120°C, DMF decomposes to form dimethylamine (). Dimethylamine is a better nucleophile than morpholine and will couple with your substrate, forming a generic -dimethyl impurity [2]. Use NMP or DMSO instead.
Q: I am seeing a +43 mass shift in my product. What is it?A: This is likely an acetyl group transfer if you are using EtOAc as a solvent or workup agent with strong heating/base. However, in amide coupling, verify you haven't formed the N-acylurea byproduct from carbodiimide (EDC/DCC) coupling at high temps.
Q: Why is the yield lower at 110°C than at 80°C?A: While the reaction is faster, the morpholine itself can undergo oxidative degradation, or the catalyst life is shortened. Optimization studies often show a "sweet spot" (e.g., 80-100°C) where conversion is maximized before thermal degradation takes over [3].
References
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination. Chemistry – A European Journal. Link
De la Hoz, A., et al. (2004). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. Chemical Society Reviews. Link (Context: Solvent decomposition at high T).
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5][6] Link
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition. Link
A Senior Application Scientist's Guide to Differentiating Sulfonyl and Morpholine Groups with FTIR Spectroscopy
In the realm of pharmaceutical and chemical research, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid,...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of pharmaceutical and chemical research, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth, comparative analysis of the FTIR spectral signatures of two critical moieties in drug development: the sulfonyl group and the morpholine ring. Understanding their distinct vibrational fingerprints is essential for confirming synthesis, identifying impurities, and ensuring the structural integrity of active pharmaceutical ingredients.
The Principle of FTIR: Probing Molecular Vibrations
FTIR spectroscopy measures the interaction of infrared radiation with a sample.[1] Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds, such as stretching and bending.[1][2][3] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." The position, intensity, and shape of the absorption bands provide a wealth of information about the functional groups present.[2][3]
The Sulfonyl Group (-SO₂-): A Tale of Two Distinct Stretches
The sulfonyl group is a key component in a vast array of pharmaceuticals, including sulfonamide antibiotics. Its presence in an FTIR spectrum is typically confirmed by two characteristic, strong, and sharp absorption bands arising from the S=O double bonds.[1][4]
Asymmetric S=O Stretching: This vibration results in a strong absorption band typically found in the 1370-1330 cm⁻¹ region.[1][4]
Symmetric S=O Stretching: This mode appears at a lower frequency, generally between 1195-1160 cm⁻¹ , and is also a strong absorption.[1][5]
The precise location of these peaks can be influenced by the electronic environment. For instance, in sulfonyl chlorides, these bands are observed around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[6] In sulfones, they are seen at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[4] This sensitivity allows for nuanced structural interpretation.
The Morpholine Ring: A Complex Signature of Heterocyclic Vibrations
The morpholine scaffold is another privileged structure in medicinal chemistry. Its FTIR spectrum is more complex than that of the sulfonyl group, defined primarily by the vibrations of its heterocyclic ring system.
C-O-C Asymmetric Stretching: The most prominent and diagnostic peak for the morpholine ring is a strong, and often broad, band associated with the asymmetric stretch of the ether linkage. This peak is typically observed in the 1140-1070 cm⁻¹ range.
N-H and C-H Stretching: The N-H stretching of the secondary amine appears in the 3400–3250 cm⁻¹ region.[7][8] C-H stretching vibrations from the methylene groups are observed between 3100-2850 cm⁻¹.[7][9]
Other Ring Vibrations: The spectrum also contains various C-N stretching and CH₂ bending vibrations throughout the fingerprint region (below 1500 cm⁻¹), which contribute to the overall unique pattern of the morpholine moiety.[9]
Comparative Analysis: Distinguishing the Key Signatures
The primary region for differentiating sulfonyl and morpholine groups is between 1400 cm⁻¹ and 1000 cm⁻¹. The key is to look for the presence of the high-frequency asymmetric S=O stretch and to analyze the shape of the bands in the 1100 cm⁻¹ region.
Functional Group
Key Vibrational Mode
Characteristic Wavenumber (cm⁻¹)
Typical Peak Characteristics
Sulfonyl (-SO₂-)
Asymmetric S=O Stretch
1370 - 1330
Strong, Sharp
Symmetric S=O Stretch
1195 - 1160
Strong, Sharp
Morpholine
C-O-C Asymmetric Stretch
1140 - 1070
Strong, Broad
N-H Stretch
3400 - 3250
Medium, Broad
C-H Stretch
3100 - 2850
Medium to Strong
A Logical Workflow for Spectral Interpretation:
The following diagram illustrates a systematic approach to identifying these groups in an unknown spectrum.
Caption: A decision-making workflow for the identification of sulfonyl and morpholine functional groups using FTIR spectroscopy.
Experimental Protocol: A Self-Validating ATR-FTIR Method
To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) is the preferred technique for most solid and liquid samples due to its minimal sample preparation.[1][10] This protocol incorporates self-validating checks for enhanced trustworthiness.
Objective: To acquire a reliable FTIR spectrum of a solid or liquid sample to identify sulfonyl and/or morpholine functional groups.
Materials:
FTIR spectrometer with a diamond or germanium ATR accessory.
Sample (a few milligrams of solid or a single drop of liquid).
Solvent for cleaning (e.g., isopropanol).
Lint-free wipes (e.g., Kimwipes).
Procedure:
System Preparation & Background Scan (Validation Check 1):
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, which will be subtracted from the sample spectrum.
Trustworthiness Check: The resulting background should be a flat line near 100% transmittance (or zero absorbance). Significant peaks indicate contamination; reclean the crystal and repeat the background scan.
Sample Application:
Place a small amount of the solid sample onto the center of the ATR crystal. If it is a liquid, one drop is sufficient.[11]
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a good quality spectrum.
Sample Spectrum Acquisition:
Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
Data Interpretation:
The software will automatically ratio the sample scan against the background to generate the final IR spectrum.
Identify the key absorption bands and compare their wavenumbers, shapes, and intensities to the reference data provided in this guide.
Post-Analysis Cleaning (Validation Check 2):
Remove the sample and clean the ATR crystal thoroughly with isopropanol.
Collect a new spectrum of the clean crystal.
Trustworthiness Check: This "clean" spectrum should be free of any peaks from the sample. This validates that the system is clean and ready for the next analysis, preventing cross-contamination.
Caption: A self-validating experimental workflow for sample analysis using ATR-FTIR.
Conclusion
FTIR spectroscopy is a powerful and definitive tool for distinguishing between sulfonyl and morpholine functional groups. The key differentiators are the strong, sharp asymmetric S=O stretch above 1300 cm⁻¹ for the sulfonyl group and the strong, broad C-O-C stretch around 1100 cm⁻¹ for the morpholine ring. By employing a systematic approach to spectral interpretation and adhering to a robust, self-validating experimental protocol, researchers, scientists, and drug development professionals can confidently characterize their molecules, ensuring the integrity and quality of their work.
References
Anbarasi, C., et al. (2024). Copper(II), Cobalt(II), Nickel(II) And Zinc(II) Complexes Obtained From Chelidamic Acid And Morpholine: Synthesis, Characterization, Biological Evaluation And In Silico Studies.
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image].
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
Li, Q., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing.
Kumari, S. R., et al. (2023). Thermodynamic, transport and spectral studies (FTIR)
Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing.
Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
ResearchGate. (2025, August 6).
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
BenchChem. (2025). FT-IR spectroscopy for identifying sulfonyl groups in 2,4-butanesultone.
Polymer Chemistry Characterization Lab. (n.d.).
InstaNANO. (2026, February 11).
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
Mary, Y. S., & Balachandran, V. (2008). Harmonic analysis of vibrations of morpholine-4-ylmethylthiourea: a DFT, midinfrared and Raman spectral study. PubMed.
ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.
Universallab. (2024, June 16).
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per.
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
Istiqomah, L., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar.
The Decisive Edge: A Comparative Guide to Crystal Structure Determination of Morpholino-Aniline Derivatives
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the blueprint for function, efficacy, and intellectual property...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the blueprint for function, efficacy, and intellectual property. In the realm of medicinal chemistry, morpholino-aniline derivatives represent a scaffold of significant interest. Their biological activity is intrinsically linked to their solid-state conformation, intermolecular interactions, and crystalline packing. An unambiguous crystal structure is therefore paramount for understanding structure-activity relationships (SAR), identifying and controlling polymorphism, and ultimately, designing superior therapeutic agents.
This guide offers a comprehensive comparison of the principal and emerging techniques for determining the crystal structure of morpholino-aniline derivatives. As a senior application scientist, my focus extends beyond a simple recitation of methods. Herein, I will dissect the causality behind experimental choices, providing a logical framework for selecting the most appropriate technique based on the specific challenges and objectives of your research. We will explore the gold standard of Single-Crystal X-ray Diffraction (SCXRD), the revolutionary potential of Microcrystal Electron Diffraction (MicroED), the complementary power of Nuclear Magnetic Resonance (NMR), and the predictive capabilities of computational modeling.
At a Glance: A Comparative Overview of Key Techniques
The journey from a synthesized powder to a refined crystal structure can take multiple paths. The choice of technique is a critical decision dictated by factors such as crystal size, sample availability, and the specific questions being asked. The following table provides a high-level comparison of the primary methods discussed in this guide.
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Microcrystal Electron Diffraction (MicroED)
NMR Crystallography
Principle
Diffraction of X-rays by electron clouds in a single crystal.
Diffraction of electrons by the electrostatic potential of a nanocrystal.
Combination of solid-state NMR data with computational modeling.
Typical Crystal Size
> 10 µm
100 nm - 1 µm
Microcrystalline powder
Resolution
Very High (sub-Ångström)
High (often ~1 Å)
Lower resolution, but provides detailed local environment information.
Data Collection Time
Days to weeks (including crystal growth)
Hours
Days
Key Advantage
Unambiguous, high-precision 3D structure; the "gold standard".[1][2]
Works with exceptionally small crystals; high throughput.[1][3]
Excellent for studying polymorphism and disordered systems.
Primary Limitation
Requires large, high-quality single crystals, which can be a major bottleneck.[1]
Susceptible to dynamic scattering effects, which can complicate data analysis.[1]
Does not provide a complete 3D structure independently; relies on computational models.
Relative Cost
High (instrumentation and time)
Moderate to High (requires an electron microscope)
High (instrumentation and experiment time)
I. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern of intensities and angles is mathematically deconstructed to generate an electron density map, from which the atomic positions can be determined with exceptional precision.[2]
The Causality Behind the SCXRD Workflow
The success of an SCXRD experiment is contingent on obtaining a high-quality single crystal, which is often the most challenging step.[2] For morpholino-aniline derivatives, the inherent flexibility of the morpholine ring and the hydrogen bonding capabilities of the aniline moiety can present specific challenges and opportunities in crystallization.
Experimental Protocol: Crystallization of Morpholino-Aniline Derivatives
Obtaining diffraction-quality crystals is a process of controlled precipitation from a supersaturated solution. Slow evaporation is a commonly successful technique for aniline derivatives.[2]
Solvent Selection: Choose a solvent or solvent system where the morpholino-aniline derivative has moderate solubility. Common choices include ethanol, ethyl acetate, toluene, or mixtures thereof.[2] The goal is to find a solvent that allows for complete dissolution upon gentle heating.
Preparation of a Saturated Solution: In a clean vial, dissolve the purified compound in a minimal amount of the chosen solvent, warming gently if necessary to achieve full dissolution.
Slow Evaporation: Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at room temperature in a vibration-free environment.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Expert Insight: The conformational flexibility of the morpholine ring (which typically adopts a chair conformation) and the presence of N-H donors and N/O acceptors in the morpholino-aniline scaffold can lead to the formation of various hydrogen-bonding networks, potentially resulting in polymorphism.[4][5][6] Screening a variety of solvents is crucial, as solvent polarity can influence which intermolecular interactions are favored, and thus which polymorph crystallizes.
Case Study: 4-Morpholinoaniline
The crystal structure of 4-morpholinoaniline (C₁₀H₁₄N₂O) provides a clear example of the insights gained from SCXRD. The structure was solved and refined to a final R-factor of 0.047, indicating a high-quality model.[4]
Key Structural Features: The asymmetric unit contains two crystallographically independent molecules with similar conformations. The morpholine ring adopts a chair conformation, as is typical.
Intermolecular Interactions: The molecules are connected via N—H⋯O hydrogen bonds, forming a three-dimensional network that stabilizes the crystal lattice.[4]
a = 11.456(3) Å, b = 11.025(3) Å, c = 15.013(4) Å, β = 107.03(2)°
Temperature
90 K
R-factor
0.047
II. Microcrystal Electron Diffraction (MicroED): The Game Changer for Small Crystals
A major limitation of SCXRD is the need for relatively large crystals (>10 µm).[1] Many compounds, however, yield only micro- or nanocrystalline powders. This is where MicroED, a cryo-electron microscopy (cryo-EM) technique, has emerged as a revolutionary alternative.[7] MicroED uses a beam of electrons instead of X-rays to obtain diffraction data from crystals that are a billionth the size of those required for conventional X-ray diffraction.[7]
The Causality Behind the MicroED Advantage
Electrons interact with matter much more strongly than X-rays. This is a double-edged sword: it allows data collection from incredibly small crystals but also increases the risk of sample damage. The development of highly sensitive detectors and cryo-techniques (flash-freezing the sample) has mitigated this damage, making MicroED a viable and powerful tool for small molecules.
Performance Comparison: SCXRD vs. MicroED
For drug development, speed is often critical. MicroED offers a significant advantage in throughput, especially during polymorph screening or when dealing with difficult-to-crystallize compounds.
Speed: A complete MicroED dataset can be collected in hours, compared to the days or weeks often required to grow suitable crystals for SCXRD.[1][3] A case study on Oseltamivir phosphate demonstrated that its molecular structure could be determined in just five hours using MicroED, a process that would typically take months via SCXRD.[3]
Sample Consumption: MicroED requires only nanogram to microgram quantities of material, making it ideal for precious early-stage compounds.[1]
Resolution: While SCXRD is still the benchmark for the highest resolution, MicroED routinely achieves atomic resolution (~1 Å), which is sufficient for unambiguous structure determination of small molecules.[1]
Expert Insight: The primary challenge in MicroED is the potential for dynamical scattering (multiple scattering events), which can complicate the interpretation of diffraction intensities.[1] However, modern data processing software is increasingly adept at correcting for these effects. For morpholino-aniline derivatives that prove difficult to crystallize into large single crystals, MicroED should be considered the primary alternative to SCXRD.
III. Complementary and Orthogonal Techniques
While diffraction methods provide the complete 3D structure, other techniques offer crucial, complementary information that validates the final model and provides insights into the compound's behavior in different states.
Solution & Solid-State Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for elucidating molecular structure. While solution-state NMR is a cornerstone of chemical synthesis for confirming the covalent structure of a molecule, solid-state NMR (ssNMR) provides information about the local environment of atoms in the crystalline state.
Solution-State NMR: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for confirming the correct chemical connectivity of a synthesized morpholino-aniline derivative before attempting crystallization. The characteristic signals of the morpholine and aniline moieties can be unambiguously assigned.[8][9]
Solid-State NMR (NMR Crystallography): For crystalline powders, ssNMR can distinguish between different polymorphs, as the distinct crystal packing environments in each form will result in different chemical shifts.[10] By combining experimental ssNMR data with crystal structure prediction (CSP) models, it is often possible to solve a crystal structure without the need for single crystals.[10] This is particularly valuable when a compound exhibits complex polymorphism.
Computational Crystal Structure Prediction (CSP)
CSP methods use computational algorithms to predict the most thermodynamically stable crystal structures for a given molecule.[11] This is not a method for de novo structure determination but rather a powerful predictive tool.
Polymorph Screening: CSP can generate a landscape of possible, low-energy crystal packings. This is invaluable in the pharmaceutical industry, where an unexpected and more stable polymorph appearing during manufacturing can have disastrous consequences.[5][6]
Guiding Experiments: By predicting likely crystal forms, CSP can help guide experimental crystallization screening and aid in solving structures from powder diffraction data.
Structure-Property Relationships: Recent studies have shown the application of machine learning and data mining to predict properties of aniline derivatives based on their crystal structures, demonstrating the power of combining computational analysis with experimental data.[12]
Conclusion and Recommendations
The determination of the crystal structure of morpholino-aniline derivatives is a critical step in their development as potential therapeutic agents. The choice of analytical method should be guided by a clear understanding of the sample's characteristics and the research objectives.
For routine, unambiguous structure determination where high-quality single crystals (>10 µm) can be obtained, Single-Crystal X-ray Diffraction (SCXRD) remains the unparalleled gold standard. Its precision is essential for detailed analysis of bonding and intermolecular interactions.
When crystallization yields only micro- or nanocrystalline material, or when high-throughput screening of polymorphs is required, Microcrystal Electron Diffraction (MicroED) is the superior choice. Its ability to work with minuscule crystals and its rapid data collection times offer a significant advantage in fast-paced drug discovery environments.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable complementary technique. Solution-state NMR is required to confirm the covalent structure prior to crystallization, while solid-state NMR is a powerful tool for characterizing polymorphism and can be used in conjunction with computational methods for structure determination from powders.
Computational Crystal Structure Prediction (CSP) should be integrated into the development pipeline as a risk-mitigation tool. By predicting potential polymorphs, CSP provides crucial foresight that can prevent costly downstream manufacturing and formulation issues.
By leveraging this multi-faceted approach, researchers can efficiently and accurately elucidate the solid-state structures of morpholino-aniline derivatives, paving the way for a more rational and successful drug design process.
References
Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. [Link]
Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega. 2023. [Link]
Katritzky, A. R., et al. 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. 2005. [Link]
Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate. Journal of Pharmaceutical Analysis. 2024. [Link]
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Chemical Engineering and Processing - Process Intensification. 2024. [Link]
Wolff, A. M., et al. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ. 2020. [Link]
Chen, J., et al. Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. 2011. [Link]
Li, Y. Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. 2014. [Link]
Wolff, A. M., et al. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. BioXFEL. 2020. [Link]
Al-Warhi, T., et al. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules. 2021. [Link]
Wolff, A. M., et al. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. eScholarship.org. 2020. [Link]
Polymorphism of Active Pharmaceutical Ingredients. ResearchGate. 2014. [Link]
1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. 2005. [Link]
Visentin, L. do C. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. 2018. [Link]
Polymorphism of Active Pharmaceutical Ingredients. Scite.ai. 2014. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. 2015. [Link]
Dommaschk, M., et al. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. Acta Crystallographica Section E: Crystallographic Communications. 2016. [Link]
Wen, S., et al. Reliable crystal structure predictions from first principles. Nature Communications. 2022. [Link]
Conformational Flexibility and Crystallization: The Case of Furosemide. ResearchGate. 2013. [Link]
Structure of substituted anilines and their acylated derivatives. ResearchGate. 2018. [Link]
Moser, A. Recognizing the NMR pattern for morpholine. ACD/Labs. 2008. [Link]
Beran, G. An Overview of Crystal Structure Prediction. The Beran Group - UC Riverside. 2024. [Link]
Thermochemistry and crystal structure predictions of energetic derivatives of formamidine salts. New Journal of Chemistry. 2022. [Link]
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
Synthesis and Multibromination of Nanosized Helical Aromatic Amide Foldamers via Segment-Doubling Condensation. Journal of the American Chemical Society. 2016. [Link]
This guide outlines the proper disposal procedures for 5-Ethylsulfonyl-2-morpholin-4-yl-aniline . As a research chemical likely used in drug discovery (e.g., kinase inhibitor synthesis), it lacks a specific RCRA waste co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for 5-Ethylsulfonyl-2-morpholin-4-yl-aniline . As a research chemical likely used in drug discovery (e.g., kinase inhibitor synthesis), it lacks a specific RCRA waste code but must be managed as a Toxic, Irritant, and Environmentally Hazardous substance based on its functional group profile (Structure-Activity Relationship).
Part 1: Executive Summary (Operational One-Pager)
Category
Action Directive
Waste Classification
Hazardous Organic Waste (Toxic/Irritant). Do NOT dispose of down the drain.
Keep separate from Oxidizers (risk of exothermic reaction) and Strong Acids (unless intentionally forming salts).
Container
HDPE (High-Density Polyethylene) or Glass. Avoid metal if acidic impurities are present.
Labeling
Must include: Full Chemical Name, CAS (if available) or Structure, "Toxic," and "Marine Pollutant."
Part 2: Chemical Profile & Hazard Identification
To ensure safety, we must understand the causality of the hazards. This compound combines three distinct functional groups that dictate its handling:
Aniline Moiety (The Primary Hazard):
Risk: Anilines are notorious for causing methemoglobinemia (impairing oxygen transport in blood) upon skin absorption or inhalation.[1] They are also potential skin sensitizers.[1]
Environmental: Highly toxic to aquatic life (Chronic Category 1 or 2).
Morpholine Ring:
Risk: Adds basicity. While morpholine itself is corrosive, the N-aryl substitution mitigates this, but it remains an irritant to mucous membranes.
Ethylsulfonyl Group:
Risk: Generally stable, but combustion releases toxic Sulfur Oxides (
) . This necessitates incineration with scrubbers.
Part 3: Disposal Protocols (The Self-Validating System)
A "self-validating" system implies that each step includes a check to prevent downstream failure (e.g., container degradation or chemical incompatibility).
Context: Typically dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).
Protocol:
pH Check (Validation): Dip a pH strip into the waste. If pH < 3 (Acidic), neutralize to pH 6–8 using Sodium Bicarbonate before adding to a general organic waste drum to prevent corrosion of steel drums.
Segregation: Pour into a carboy labeled "Halogenated Organic" (if DCM is used) or "Non-Halogenated Organic" .
Prohibition: NEVER add to waste containers holding Oxidizers (e.g., Nitric acid waste, Permanganate) as anilines can ignite or explode.
Validation: Use a UV lamp (365 nm) if the compound is fluorescent (common for extended aniline systems) to verify cleanup.
Diagram 2: Spill Response Workflow
Caption: Step-by-step spill response protocol emphasizing chemical neutralization.
Part 6: Regulatory & Compliance
US EPA (RCRA): While not explicitly listed (P or U list), it meets the criteria for Characteristic Waste if it exhibits toxicity (D000 series) or if the generator determines it is toxic based on knowledge of the substance (40 CFR 262.11).
Personal protective equipment for handling 5-Ethylsulfonyl-2-morpholin-4-yl-aniline
Executive Summary & Risk Context 5-Ethylsulfonyl-2-morpholin-4-yl-aniline is a specialized intermediate likely utilized in the synthesis of kinase inhibitors (e.g., ALK or EGFR inhibitors). Due to the absence of a compou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
5-Ethylsulfonyl-2-morpholin-4-yl-aniline is a specialized intermediate likely utilized in the synthesis of kinase inhibitors (e.g., ALK or EGFR inhibitors). Due to the absence of a compound-specific global Safety Data Sheet (SDS), this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from its three pharmacophores: the aniline core, the morpholine ring, and the sulfonyl moiety.
Core Safety Directive: Treat this compound as a potent skin sensitizer and methemoglobinemia inducing agent . The presence of the morpholine ring increases lipid solubility, potentially enhancing dermal absorption rates compared to unsubstituted anilines.
Critical: Toxic in contact with skin. Rapid absorption likely.
Skin/Eye Irritation
Category 2A/2
H315/H319
Causes serious eye irritation and skin sensitization.
STOT - SE
Category 3
H335
Respiratory tract irritation (dust inhalation).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for handling >100 mg quantities of this substance due to the permeation risks associated with aromatic amines.
Hand Protection: The "Double-Glove" Protocol
Aromatic amines can permeate standard nitrile gloves. For this compound, a layered approach is mandatory.
Why: Protects the laminate glove from physical tears and provides grip.
Change Frequency: Replace outer nitrile immediately upon splash. Replace inner laminate every 4 hours of continuous handling.
Respiratory Protection
Solid Handling (Weighing/Transfer):
Primary: Fume hood (Face velocity > 100 fpm).
Secondary (if hood unavailable): N95 or P100 particulate respirator.
Solution Handling (Organic Solvents):
Primary: Fume hood.
Secondary: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band). Note: Morpholine is a base; ensure cartridge is rated for amines.
Body & Ocular Protection
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to fine powder drift.
Body: Tyvek® Lab Coat or Sleeve Covers (impervious to dusts and light splashes). Standard cotton coats absorb anilines, creating a long-term dermal exposure patch.
Operational Protocols
Workflow Visualization: PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity. Note the escalation to Laminate gloves for solutions.
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
Static Hazard: Sulfonyl anilines are often fluffy, electrostatic solids.
Protocol:
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize static charge before opening the vial.
Damping: Place a Kimwipe dampened with water/surfactant around the base of the balance to capture stray particles.
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.
Decontamination: Wipe the balance area with 10% acetic acid (to protonate the aniline/morpholine, increasing water solubility) followed by soap and water.
B. Reaction Setup (Solution State)
Solubility: This compound is likely soluble in DMSO, DMF, and chlorinated solvents.
Protocol:
Add solvent slowly to the solid to prevent aerosolization of the powder.
If heating is required, use a closed system (condenser with nitrogen balloon).
Syringe Transfer: When moving solutions, use Luer-lock syringes only. Avoid open pouring to prevent splashing.
Emergency Response & Spill Management
Exposure Response
Skin Contact:
IMMEDIATE: Drench with water for 15 minutes.
Wash: Use PEG-400 (Polyethylene Glycol) or soap and water. Avoid pure organic solvents (ethanol/acetone) as they may accelerate transdermal absorption.
Monitor: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.
Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (alkaline injury risk from morpholine).
Spill Cleanup Logic
Figure 2: Spill response decision tree emphasizing dust suppression for solids and acid-neutralization for cleaning residues.
Waste Disposal & Deactivation[2]
Classification: Hazardous Chemical Waste (Toxic).
Segregation:
Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) – risk of exothermic reaction or formation of nitro-compounds.
Segregate with "Basic/Alkaline Organic" waste streams due to the morpholine moiety.
Container: High-density polyethylene (HDPE) or glass.
Labeling: Must explicitly state "Contains Aniline Derivative – Toxic".
References
PubChem. (2023). Compound Summary: 4-(Morpholinosulfonyl)aniline (Analogous Structure). National Library of Medicine. [Link]
OSHA. (2011). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000. [Link]
Lippincott, M., et al. (2000). Permeation of Aromatic Amines through Protective Gloves.[2][3][4] American Industrial Hygiene Association Journal.[2][3][4] [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]